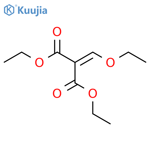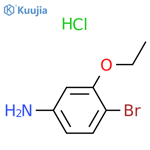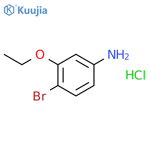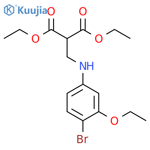- 4-Anilinoquinoline-3-carboxamides as CSF-1R kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)
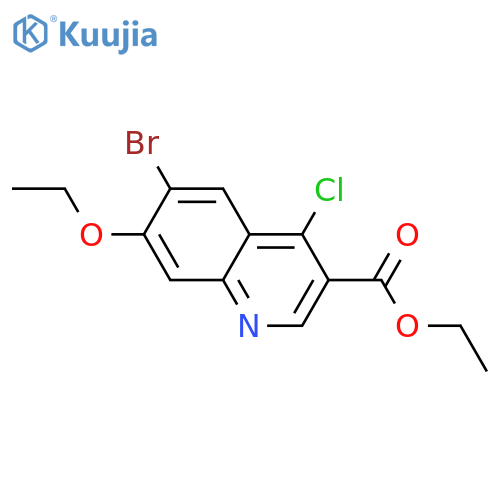
953803-81-1 structure
商品名:Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
CAS番号:953803-81-1
MF:C14H13BrClNO3
メガワット:358.61492228508
MDL:MFCD22377551
CID:1039886
PubChem ID:68434784
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
- KLCUVSBTWMKVAP-UHFFFAOYSA-N
- ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3- carboxylate
- 953803-81-1
- DTXSID20738338
- SCHEMBL2904172
- AKOS016006917
- SB72700
- CS-0099588
- DB-343031
- Ethyl6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
-
- MDL: MFCD22377551
- インチ: 1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
- InChIKey: KLCUVSBTWMKVAP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(Cl)=C2C(C=C(C(=C2)Br)OCC)=NC=1)OCC
計算された属性
- せいみつぶんしりょう: 356.97673g/mol
- どういたいしつりょう: 356.97673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 48.4Ų
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004583-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 1g |
$772.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170228-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95+% | 1g |
¥3461.00 | 2024-04-24 | |
| Crysdot LLC | CD11004390-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95+% | 1g |
$595 | 2024-07-19 | |
| Chemenu | CM144138-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 1g |
$470 | 2024-07-18 | |
| TRC | E075200-100mg |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 100mg |
$ 650.00 | 2022-06-05 | ||
| TRC | E075200-50mg |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 50mg |
$ 395.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03032-5g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1550 | 2023-09-07 | |
| A2B Chem LLC | AI64250-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 98% | 1g |
$645.00 | 2024-07-18 | |
| eNovation Chemicals LLC | Y0988354-5g |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1800 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0988354-5g |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1800 | 2025-02-24 |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Toluene , Water ; rt
1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Acetonitrile ; rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
リファレンス
- 3-Amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 701-705
合成方法 3
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 48 h, 110 °C
リファレンス
- Preparation of quinoline carboxamides as CSF 1R kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: Acetonitrile ; rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
リファレンス
- Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 697-700
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Raw materials
- 1,3-diethyl 2-(ethoxymethylidene)propanedioate
- 4-bromo-3-ethoxyaniline hydrochloride
- 4-Bromo-3-ethoxyaniline hydrochloride
- Propanedioic acid, 2-[[(4-bromo-3-ethoxyphenyl)amino]methyl]-, 1,3-diethyl ester
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preparation Products
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 4964-69-6(5-Chloroquinaldine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:953803-81-1)Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

清らかである:99%
はかる:1g
価格 ($):428.0
